

physicochemical properties of 4-Butyl-1,2dihydroquinoline-2-one

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Compound of Interest

Compound Name: 4-Butyl-1,2-dihydroquinoline-2-one

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An In-depth Technical Guide to the Physicochemical Properties of 4-Substituted 1,2-Dihydroquinoline-2-ones

2-one is not readily available in published literature. This guide provides a detailed overview of the core chemical scaffold, 1,2-dihydroquinoline-2-one (also known as carbostyril or 2-quinolone), and extrapolates the expected properties and relevant biological pathways for its 4-alkyl derivatives. The quantitative data presented is for the parent compound.

Introduction

The 1,2-dihydroquinoline-2-one scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science.[1] These compounds, also known as 2-quinolones, are structural isomers of 4-quinolones and isosteres of coumarins.[2] The addition of substituents, such as an alkyl group at the C-4 position, can significantly modulate the molecule's physicochemical properties and biological activity.[3] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing core physicochemical data, detailed experimental protocols for synthesis, and insights into relevant biological signaling pathways.

Physicochemical Properties of 1,2-Dihydroquinoline-2-one



The following table summarizes the known physicochemical properties of the parent compound, 1,2-dihydroquinoline-2-one. The presence of a 4-butyl group is expected to increase the molecular weight and logP, while likely decreasing the melting point and water solubility due to the introduction of a nonpolar aliphatic chain.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ NO	[4][5]
Molecular Weight	145.16 g/mol	[4][6]
Appearance	White to pale yellow crystalline solid	[4]
Melting Point	199.5 - 206 °C	[4][5]
Boiling Point	244 °C	[4]
Solubility	- Insoluble in water Soluble in ethanol, methanol, chloroform, toluene.	[4]
Predicted Water Solubility	2.45 mg/mL	[7]
Predicted logP	1.3 - 1.51	[6][7]
Predicted pKa (Acidic)	13.95	[7]

Experimental Protocols Synthesis of 4-Substituted-1,2-Dihydroquinolines

A general and efficient method for synthesizing 4-substituted-1,2-dihydroquinolines involves the gold-catalyzed intramolecular hydroarylation of N-propargylanilines.[8] This protocol can be adapted for the synthesis of **4-butyl-1,2-dihydroquinoline-2-one** by starting with the appropriate N-protected N-(hept-2-yn-1-yl)aniline.

Materials:

N-Ethoxycarbonyl-N-(hept-2-yn-1-yl)aniline (starting material)



- Dichloromethane (CH₂Cl₂)
- JohnPhosAu(CH₃CN)SbF₆ (catalyst)
- Carousel Tube Reactor or similar sealed reaction vessel
- Magnetic stirrer
- TLC plates
- Rotary evaporator

Procedure:

- A Carousel Tube Reactor equipped with a magnetic stirring bar is charged with the starting N-alkynylcarbamate (1 equivalent).
- Dichloromethane is added as the solvent (approx. 0.175 M concentration).
- The gold catalyst, JohnPhosAu(MeCN)SbF6, is added (0.04 equivalents).[8]
- The tube is sealed, and the reaction mixture is stirred vigorously at 80 °C.
- The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is completely consumed.
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- The crude product is then purified by column chromatography on silica gel to isolate the 4-butyl-1,2-dihydroquinoline derivative.

The following diagram illustrates the general workflow for this synthesis.





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Caption: General experimental workflow for synthesis.

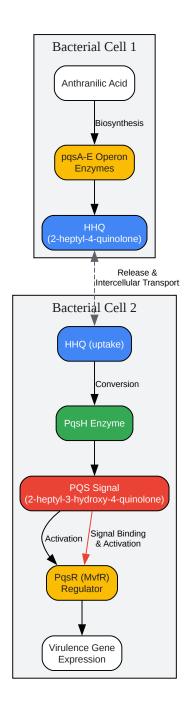
Biological Context: The Quinolone Signaling Pathway

While the specific biological activity of **4-Butyl-1,2-dihydroquinoline-2-one** is not defined, structurally related 2-alkyl-4-quinolones are crucial signaling molecules in the quorum-sensing (QS) system of the bacterium Pseudomonas aeruginosa.[9][10] This system allows bacteria to coordinate gene expression in a cell-density-dependent manner, regulating virulence and biofilm formation.[11]

The key pathway involves the biosynthesis of 2-alkyl-4-quinolones (AQs), also known as 4-hydroxy-2-alkylquinolines (HAQs). The biosynthesis begins with anthranilic acid, which is converted via the enzymes encoded by the pqsA-E operon into various AQs.[10][11] One of the primary products, 2-heptyl-4-quinolone (HHQ), acts as a precursor molecule.[11] HHQ is released by bacterial cells and can be taken up by other cells in the population.[11] Inside the cell, the enzyme PqsH converts HHQ into the potent signaling molecule 2-heptyl-3-hydroxy-4-quinolone (PQS), also known as the "Pseudomonas Quinolone Signal".[10][12] PQS then activates the transcriptional regulator PqsR (MvfR), leading to the expression of virulence-related genes.[12]

This intercellular communication pathway, where one cell releases a precursor (HHQ) that is converted by a neighboring cell into the final signal (PQS), represents a sophisticated method of population-wide coordination.[11]





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Caption: The HHQ/PQS quorum sensing signaling pathway.

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